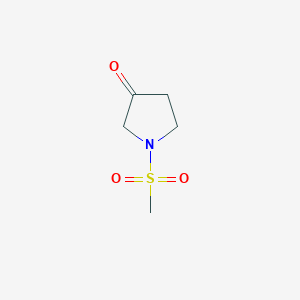

1-(Methylsulfonyl)-3-pyrrolidinone

Description

Properties

IUPAC Name |

1-methylsulfonylpyrrolidin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3S/c1-10(8,9)6-3-2-5(7)4-6/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCYHEMPBFPYYNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions:

-

Substrate : 3-Pyrrolidinol (1 equiv)

-

Reagent : Methylsulfonyl chloride (1.2 equiv)

-

Base : Triethylamine (TEA, 2.5 equiv)

-

Solvent : Dichloromethane (DCM) at 0–25°C

-

Time : 2–4 hours

Procedure :

3-Pyrrolidinol is dissolved in DCM under inert atmosphere. TEA is added, followed by dropwise addition of MsCl at 0°C. The mixture is stirred at room temperature until completion. The product is extracted, washed with brine, and purified via recrystallization (ethyl acetate/hexane).

Oxidation of 3-(Methylthio)pyrrolidine

Oxidation of the thioether intermediate provides an alternative route, often using OXONE® (potassium peroxymonosulfate) as the oxidizing agent.

Reaction Conditions:

-

Substrate : 3-(Methylthio)pyrrolidine (1 equiv)

-

Oxidizing Agent : OXONE® (2.5 equiv)

-

Solvent : Methanol/water (2:1 v/v)

-

Temperature : 25°C

-

Time : 48 hours

Procedure :

3-(Methylthio)pyrrolidine is dissolved in methanol, and OXONE® is added portionwise. The reaction is stirred at room temperature, filtered, and concentrated. The residue is extracted with ethyl acetate and purified via column chromatography (SiO₂, hexane/ethyl acetate).

Ring-Closing Metathesis (RCM) of Dienes

A less conventional method employs ring-closing metathesis of sulfonamide-containing dienes using Grubbs catalysts.

Reaction Conditions:

-

Substrate : N-Allyl-3-(methylsulfonyl)prop-2-enamide (1 equiv)

-

Catalyst : Grubbs 2nd generation (5 mol%)

-

Solvent : Toluene under N₂

-

Temperature : 80°C

-

Time : 12 hours

Procedure :

The diene substrate and catalyst are refluxed in toluene. Post-reaction, the mixture is filtered through Celite® and concentrated. The crude product is purified via distillation under reduced pressure.

Reductive Amination of 3-Oxopyrrolidine

This method involves reductive amination followed by sulfonylation.

Reaction Steps:

-

Reductive Amination :

-

Substrate : 3-Oxopyrrolidine (1 equiv)

-

Amine Source : Methylamine hydrochloride (1.5 equiv)

-

Reducing Agent : Sodium cyanoborohydride (NaBH₃CN, 1.2 equiv)

-

Solvent : Methanol

-

Time : 6 hours

-

-

Sulfonylation :

-

As described in Section 1.

-

Comparative Analysis of Methods

| Method | Key Reagents | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Sulfonylation | MsCl, TEA | 85–92 | ≥98 | High |

| Oxidation | OXONE® | 78–84 | ≥95 | Moderate |

| RCM | Grubbs catalyst | 65–70 | ≥90 | Low |

| Reductive Amination | NaBH₃CN, Methylamine | 72–80 | ≥97 | Moderate |

Industrial-Scale Considerations

For large-scale production, the sulfonylation method (Section 1) is preferred due to its high atom economy and minimal purification requirements. Continuous flow systems have been optimized to enhance efficiency:

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions: 1-(Methylsulfonyl)-3-pyrrolidinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.

Substitution: Nucleophilic substitution reactions can replace the methylsulfonyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Methylthio derivatives.

Substitution: Various substituted pyrrolidinone derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Methylsulfonyl)-3-pyrrolidinone has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.

Biology: The compound is used in the study of enzyme inhibition and protein interactions.

Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug design.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(Methylsulfonyl)-3-pyrrolidinone exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The methylsulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. Additionally, the compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Biological Activity

1-(Methylsulfonyl)-3-pyrrolidinone (MSP) is a sulfonyl-containing heterocyclic compound that has garnered attention due to its unique structural features and potential biological activities. The compound's design includes both methylsulfonyl and phenylsulfonyl groups attached to a pyrrolidine ring, which enhances its reactivity and interaction with various biological targets. This article explores the biological activity of MSP, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of MSP can be represented as follows:

The synthesis of MSP typically involves the reaction of pyrrolidine with methylsulfonyl chloride and phenylsulfonyl chloride in the presence of a base like triethylamine. This reaction is usually conducted under controlled temperature conditions to optimize yield and purity.

Mechanisms of Biological Activity

MSP's biological activity is primarily attributed to its ability to interact with specific enzymes and proteins. The sulfonyl groups present in MSP can form strong interactions with active sites on proteins, potentially inhibiting their activity. This inhibition can lead to modulation of cellular signaling pathways, affecting various physiological processes.

Enzyme Inhibition

Studies indicate that MSP can inhibit key enzymes involved in metabolic pathways. For instance, it has been shown to affect enzyme activities related to inflammation and cancer progression. The compound's ability to modulate these pathways suggests potential therapeutic applications in treating diseases characterized by dysregulated enzyme activity.

Anticancer Activity

Research has demonstrated that MSP exhibits significant anticancer properties. In vitro studies have shown that MSP can inhibit the proliferation of various cancer cell lines, including HeLa and MCF-7 cells. The compound's mechanism involves disrupting microtubule dynamics, which is critical for cell division, thereby inducing mitotic delay and apoptosis in cancer cells .

Anti-inflammatory Effects

MSP has also been studied for its anti-inflammatory properties. It has been shown to reduce the expression of pro-inflammatory cytokines and inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response . These effects suggest that MSP could be beneficial in managing inflammatory diseases.

Case Study 1: Anticancer Efficacy

In a recent study, MSP was evaluated for its anticancer efficacy in a mouse model of colon cancer. The results indicated that administration of MSP at a low dose (3 mg/kg) led to significant tumor size reduction without adverse side effects on body weight or overall health . This highlights the compound's potential as a lead agent in cancer therapy.

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory effects of MSP through its impact on COX-2 expression. The results showed that MSP significantly decreased COX-2 levels in treated cells compared to controls, demonstrating its potential as an anti-inflammatory agent . This finding supports further exploration into MSP's role in treating conditions like arthritis or other inflammatory disorders.

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(Methylsulfonyl)-3-pyrrolidinone, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution, where a sulfonyl chloride reacts with pyrrolidinone derivatives. For example, methylsulfonyl chloride can react with 3-pyrrolidinone in the presence of a base (e.g., triethylamine) under anhydrous conditions. Optimization involves controlling stoichiometry (1:1.2 molar ratio of pyrrolidinone to sulfonyl chloride) and reaction temperature (0–25°C). Post-reaction purification often employs column chromatography (silica gel, ethyl acetate/hexane eluent) .

- Characterization : Confirm structure using H/C NMR (key signals: methylsulfonyl group at δ 3.0–3.2 ppm for H; carbonyl resonance at ~175 ppm for C) and high-resolution mass spectrometry (HRMS). Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) is critical .

Q. How is the stability of this compound assessed under varying experimental conditions?

- Methodological Answer : Stability studies include:

- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures (typically >200°C).

- pH Sensitivity : Incubate in buffered solutions (pH 2–12) and monitor degradation via UV-Vis or LC-MS. The methylsulfonyl group confers resistance to hydrolysis, but prolonged exposure to strong acids/bases may degrade the pyrrolidinone ring .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer : Initial screens include:

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293, HepG2) at 10–100 µM concentrations.

- Enzyme Inhibition : Test against kinases or proteases (e.g., trypsin) using fluorogenic substrates.

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies often arise from assay variability or impurities. Strategies include:

- Dose-Response Curves : Establish EC/IC values across multiple labs.

- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with assays.

- Structural Confirmation : Re-synthesize disputed compounds and validate via X-ray crystallography .

Q. What advanced techniques are used to study the compound’s interactions with biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., , /) to proteins like kinases.

- Molecular Dynamics (MD) Simulations : Model interactions with active sites (e.g., ATP-binding pockets) using software like GROMACS.

- Cryo-EM : Resolve binding conformations in enzyme complexes at near-atomic resolution .

Q. How can reaction yields be improved in large-scale synthesis without compromising purity?

- Methodological Answer :

- Flow Chemistry : Continuous flow reactors enhance mixing and heat transfer, reducing side reactions.

- Catalytic Optimization : Use immobilized bases (e.g., polymer-supported DMAP) for easier separation.

- In Situ Monitoring : FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .

Q. What strategies mitigate batch-to-batch variability in physicochemical properties?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.